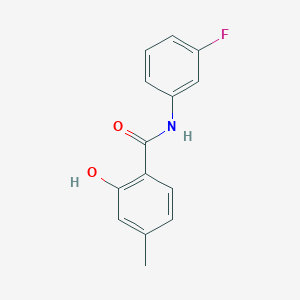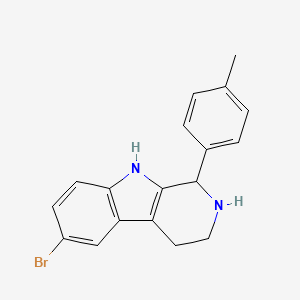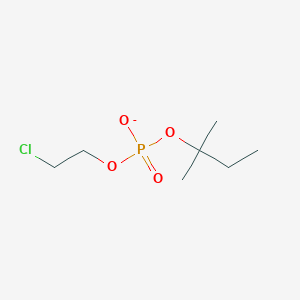
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the fluorine atom in the phenyl ring significantly influences its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline and 2-hydroxy-4-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its biological activity.
Material Science: It is studied for its potential use in creating new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-N-(3-fluorophenyl)benzamide: Similar structure but with an additional fluorine atom, leading to different chemical and biological properties.
3-Chloro-N-(2-fluorophenyl)benzamide: Contains a chlorine atom instead of a hydroxyl group, affecting its reactivity and applications.
2-Iodo-N-(4-bromophenyl)benzamide: Contains iodine and bromine atoms, leading to different intermolecular interactions and properties.
Uniqueness
Benzamide, N-(3-fluorophenyl)-2-hydroxy-4-methyl- is unique due to the presence of both a hydroxyl group and a fluorine atom on the benzamide structure. This combination allows for specific interactions and reactivity that are not observed in other similar compounds. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties and biological activity .
Propiedades
Número CAS |
521272-15-1 |
|---|---|
Fórmula molecular |
C14H12FNO2 |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-2-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C14H12FNO2/c1-9-5-6-12(13(17)7-9)14(18)16-11-4-2-3-10(15)8-11/h2-8,17H,1H3,(H,16,18) |
Clave InChI |
GDFNRQKQFJWQJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)

![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)



![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)


